
6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride
Overview
Description
6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic effects in various neurological disorders, including addiction, anxiety, and depression. In
Mechanism of Action
6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride selectively binds to and blocks the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission. By blocking this receptor, 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride reduces the release of glutamate, a neurotransmitter that is involved in addiction, anxiety, and depression. 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride has also been found to modulate other neurotransmitter systems, such as dopamine and GABA, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride has been found to have a wide range of biochemical and physiological effects, including changes in neurotransmitter release, neuronal activity, and gene expression. 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride has also been found to have anti-inflammatory effects, which may be relevant to its therapeutic effects in neurological disorders.
Advantages and Limitations for Lab Experiments
6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride has several advantages for lab experiments, including its high selectivity for the mGluR5 receptor and its well-characterized pharmacokinetics. However, 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research on 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride, including its potential therapeutic effects in other neurological disorders, such as schizophrenia and Alzheimer's disease. There is also a need for the development of more selective mGluR5 antagonists with improved pharmacokinetic properties. Finally, there is a need for more research on the long-term effects of 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride on neurotransmitter systems and neuronal function.
Scientific Research Applications
6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride has been extensively studied for its potential therapeutic effects in various neurological disorders, including addiction, anxiety, and depression. It has been shown to reduce drug-seeking behavior in animal models of addiction, such as cocaine and alcohol addiction. 6-methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol hydrochloride has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
properties
IUPAC Name |
6-methyl-5-(piperidin-1-ylmethyl)-1H-pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-8-9(10(15)13-11(16)12-8)7-14-5-3-2-4-6-14;/h2-7H2,1H3,(H2,12,13,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDPFGFYJQZLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyano-N-1,3-thiazol-2-yl-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4722182.png)
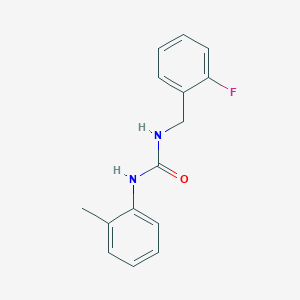
![methyl 4-({3-[2-(4-methylphenoxy)ethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B4722190.png)
![3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine](/img/structure/B4722196.png)
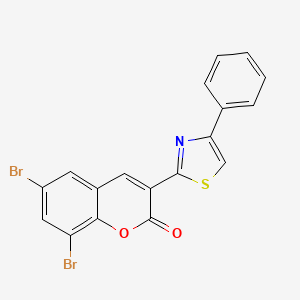
![2-methoxy-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4722205.png)
![N-(5-bromo-2-pyridinyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4722213.png)
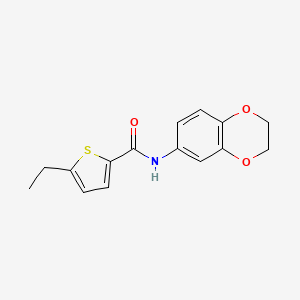
![N-(aminocarbonyl)-2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4722221.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B4722230.png)
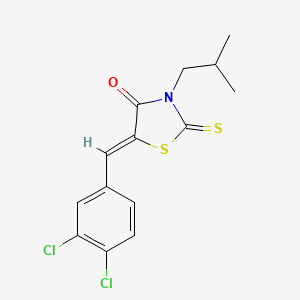
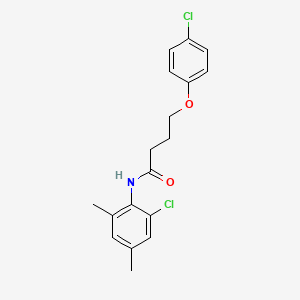
![(3aR,7aS)-2-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4722256.png)
![2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4722257.png)